Cas no 1462-55-1 (Ethanol,2-(dodecylthio)-)

Ethanol,2-(dodecylthio)- is a sulfur-containing alcohol compound characterized by its dodecylthio (C12H25S) substituent. This structure imparts amphiphilic properties, making it useful as an intermediate in surfactant synthesis or as a functional modifier in specialty chemical formulations. The long hydrophobic alkyl chain enhances compatibility with nonpolar matrices, while the thioether linkage offers stability under mild conditions. Its hydroxyl group enables further derivatization, such as esterification or etherification, for tailored applications. The compound may exhibit utility in lubricant additives, corrosion inhibitors, or polymer stabilizers due to its potential antioxidative and metal-coordinating properties. Careful handling is advised due to the reactivity of the thioether and hydroxyl functionalities.
Ethanol,2-(dodecylthio)- structure
Ethanol,2-(dodecylthio)- structure
Product Name:Ethanol,2-(dodecylthio)-
CAS No:1462-55-1
MF:C14H30OS
MW:246.45240354538
CID:156375
PubChem ID:73835
Update Time:2025-06-11

Ethanol,2-(dodecylthio)- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-(dodecylthio)-
    • 2-(dodecylthio)ethanol
    • 2-dodecylsulfanylethanol
    • 2-Dodecylmercapto-aethanol
    • 2-dodecylmercapto-ethanol
    • 2-dodecylsulfanyl-ethanol
    • 2-dodecylthioethan-1-ol
    • 3-thia-pentadecanol
    • n-dodecyl mercaptoethanol
    • 2-(laurylthio)ethanol
    • 2-(N-DODECYLTHIO)ETHANOL
    • SCHEMBL39035
    • NSC 524644
    • NSC-524644
    • .BETA.-(LAURYLTHIO)ETHYL ALCOHOL
    • EN300-311964
    • 1462-55-1
    • NCGC00343050-01
    • 3-thiapentadecanol
    • NSC524644
    • NS00021668
    • EINECS 215-969-7
    • DODECYL 2-HYDROXYETHYL SULFIDE
    • RYY9XCM4E9
    • AB01334938-02
    • Ethanol, 2-(dodecylthio)-
    • BAA46255
    • 2-hydroxyethyl dodecyl sulfide
    • ZPIRWAHWDCHWLM-UHFFFAOYSA-N
    • 2-(Dodecylsulfanyl)ethan-1-ol
    • CS-0245820
    • AKOS005600344
    • UNII-RYY9XCM4E9
    • 2-(DODECYLSULFANYL)-1-ETHANOL
    • DTXSID6073944
    • Inchi: 1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3
    • InChI Key: ZPIRWAHWDCHWLM-UHFFFAOYSA-N
    • SMILES: S(CCO)CCCCCCCCCCCC

Computed Properties

  • Exact Mass: 246.20200
  • Monoisotopic Mass: 246.20173675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 13
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 45.53000
  • LogP: 4.63280

Ethanol,2-(dodecylthio)- Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on Ethanol,2-(dodecylthio)-

Ethanol, 2-(Dodecylthio)- (CAS No. 1462-55-1): An Overview of Its Properties, Applications, and Recent Research Advances

Ethanol, 2-(Dodecylthio)- (CAS No. 1462-55-1) is a specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound is characterized by its distinctive molecular structure, which includes a dodecylthio group attached to the second carbon of an ethanol molecule. This structure imparts specific chemical and physical properties that make it valuable for a range of applications.

The molecular formula of Ethanol, 2-(Dodecylthio)- is C14H30O2S, and its molecular weight is approximately 270.45 g/mol. The compound is a colorless liquid at room temperature with a characteristic odor. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, methanol, and acetone. These solubility properties make it an excellent candidate for use in formulations where compatibility with organic solvents is essential.

One of the key applications of Ethanol, 2-(Dodecylthio)- is in the development of pharmaceutical formulations. Recent research has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs. For instance, a study published in the Journal of Pharmaceutical Sciences demonstrated that Ethanol, 2-(Dodecylthio)- can significantly improve the dissolution rate of certain antifungal agents, thereby enhancing their therapeutic efficacy. This property makes it a valuable excipient in the formulation of oral and topical drug delivery systems.

In the field of materials science, Ethanol, 2-(Dodecylthio)- has been explored for its potential as a surfactant and emulsifier. Its amphiphilic nature allows it to reduce surface tension between different phases, making it useful in the preparation of stable emulsions and microemulsions. A recent study in the Journal of Colloid and Interface Science highlighted its effectiveness in creating nanoemulsions with high stability and low droplet size, which are crucial for applications in cosmetics and personal care products.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Research on Ethanol, 2-(Dodecylthio)- has shown that it has a relatively low environmental toxicity profile compared to many other surfactants and solvents. A study published in the Environmental Science & Technology journal evaluated its biodegradability and found that it can be effectively degraded by microbial communities under aerobic conditions. This finding suggests that Ethanol, 2-(Dodecylthio)- can be used as a more environmentally friendly alternative to traditional surfactants in various industrial processes.

In addition to its practical applications, Ethanol, 2-(Dodecylthio)- has also been studied for its potential use in advanced materials such as polymers and coatings. Its ability to modify the surface properties of materials makes it useful in the development of functional coatings with enhanced hydrophobicity or hydrophilicity. A recent publication in the Journal of Applied Polymer Science reported that incorporating Ethanol, 2-(Dodecylthio)- into polymer matrices can improve their mechanical properties and resistance to environmental factors such as UV radiation and moisture.

The synthesis of Ethanol, 2-(Dodecylthio)- involves several steps that require precise control over reaction conditions to ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions using dodecyl mercaptan and ethylene oxide or ethylene glycol monomethyl ether. Advances in catalytic methods have led to more efficient and environmentally friendly synthesis processes, reducing the formation of by-products and minimizing waste generation.

In conclusion, Ethanol, 2-(Dodecylthio)- (CAS No. 1462-55-1) is a versatile compound with a wide range of applications due to its unique chemical structure and properties. Its potential uses in pharmaceuticals, materials science, and environmental chemistry are supported by recent research findings that highlight its effectiveness and environmental compatibility. As ongoing studies continue to explore new applications and optimize synthesis methods, Ethanol, 2-(Dodecylthio)- is poised to play an increasingly important role in various industries.

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